molecular formula C14H13N3OS2 B14876095 5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14876095
M. Wt: 303.4 g/mol
InChI Key: DJPMNCRBXOKOMR-UHFFFAOYSA-N
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Description

5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of thiophene derivatives with pyrazole intermediates. One common method involves the use of a transition metal-free, versatile [4+1] route . This method allows for the efficient formation of the pyrazole ring with thiophene substituents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiophene substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a cannabinoid-1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes related to appetite and energy balance . The compound’s structure allows it to interact with the receptor through van der Waals forces and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

5-thiophen-2-yl-N-(2-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N3OS2/c18-14(15-6-5-10-3-1-7-19-10)12-9-11(16-17-12)13-4-2-8-20-13/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17)

InChI Key

DJPMNCRBXOKOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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